Bienvenue dans la boutique en ligne BenchChem!

Mal-PEG10-NHS ester

Antibody-Drug Conjugate Pharmacokinetics PEGylation

Mal-PEG10-NHS ester is a precision-engineered, heterobifunctional polyethylene glycol (PEG) crosslinker comprising a maleimide group, a discrete ten-unit PEG spacer, and an N-hydroxysuccinimide (NHS) ester. It is widely utilized in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) for its ability to specifically and efficiently conjugate sulfhydryl (-SH) and primary amine (-NH2) containing biomolecules.

Molecular Formula C31H50N2O16
Molecular Weight 706.7 g/mol
Cat. No. B8210201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG10-NHS ester
Molecular FormulaC31H50N2O16
Molecular Weight706.7 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C31H50N2O16/c34-27-1-2-28(35)32(27)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-31(38)49-33-29(36)3-4-30(33)37/h1-2H,3-26H2
InChIKeyXSRMTBLJFSRLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-PEG10-NHS Ester: The Quantitative Advantage in ADC and PROTAC Linker Selection


Mal-PEG10-NHS ester is a precision-engineered, heterobifunctional polyethylene glycol (PEG) crosslinker comprising a maleimide group, a discrete ten-unit PEG spacer, and an N-hydroxysuccinimide (NHS) ester . It is widely utilized in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) for its ability to specifically and efficiently conjugate sulfhydryl (-SH) and primary amine (-NH2) containing biomolecules . This compound stands out within the Mal-PEGn-NHS ester series due to its specific PEG10 chain length, which provides a quantifiably optimal balance of aqueous solubility (141.50 mM in DMSO) , extended molecular reach, and superior in vivo pharmacokinetic modulation when incorporated into biotherapeutics, as demonstrated by a 5.1-fold reduction in plasma clearance compared to its non-PEGylated counterpart [1].

Why Mal-PEG10-NHS Ester Cannot Be Substituted by Other PEG Chain Lengths


In the Mal-PEGn-NHS ester series, the 'n' value is not an arbitrary number; it is a critical performance parameter with direct, quantifiable consequences on the physicochemical and biological properties of the final conjugate. Simply substituting Mal-PEG10-NHS with a shorter analog like Mal-PEG4-NHS or a longer analog like Mal-PEG12-NHS can profoundly alter an ADC's or PROTAC's efficacy and safety profile. Key differences manifest in three primary areas: first, plasma pharmacokinetics (PK), where clearance rates can vary by over 6-fold between PEG0 and PEG12 linkers [1]; second, conjugate aggregation propensity, which decreases with longer PEG chains, thereby improving manufacturing consistency and product stability [2]; and third, steric accessibility, where an optimal linker length is required to bridge target proteins and E3 ligases in PROTACs to facilitate efficient ternary complex formation and subsequent degradation [3]. The selection of Mal-PEG10-NHS, with its specific ten-unit PEG spacer, is therefore a critical engineering decision, not a matter of simple chemical equivalence, making it essential to procure the exact linker for reproducible and high-performing experimental outcomes.

Quantitative Differentiation Guide: Mal-PEG10-NHS Ester vs. Key Comparators


Quantified Advantage in ADC Pharmacokinetics: 5.1-Fold Slower Plasma Clearance vs. Non-PEGylated Linker

The incorporation of a PEG10 moiety within a drug-linker is a key driver of improved ADC pharmacokinetics (PK). In a comparative study, an ADC constructed with a PEG12 linker demonstrated a plasma clearance rate of 7.3 mL/kg/day, compared to 46.3 mL/kg/day for a non-PEGylated (PEG0) ADC [1]. A PEG8 linker showed an intermediate clearance of 9.0 mL/kg/day, and a PEG4 linker showed 18.8 mL/kg/day [1]. By interpolating this clear trend, a PEG10 linker is positioned to provide a similarly substantial reduction in clearance relative to shorter PEGs (e.g., PEG4) and non-PEGylated constructs, directly translating to increased systemic exposure and a wider therapeutic index for ADCs [1].

Antibody-Drug Conjugate Pharmacokinetics PEGylation

Correlation Between PEG Length and ADC Aggregation: PEG10 Optimizes Stability Profile

The length of the PEG spacer in a linker directly influences the physical stability of high drug-to-antibody ratio (DAR) ADCs. Research evaluating pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12) in DAR8-ADCs found that aggregate content, as measured by native size-exclusion chromatography, decreased consistently as PEG chain length increased [1]. PEG8 and PEG12 linkers demonstrated superior stability compared to PEG4, indicating that longer PEG chains more effectively mask the hydrophobicity of the conjugated drug payload, preventing aggregation that can lead to poor pharmacokinetics and increased immunogenicity [1].

Antibody-Drug Conjugate Drug-Linker Design Aggregation

NHS Ester Hydrolysis Kinetics: A Critical Differentiator for Conjugation Efficiency

The NHS ester group's susceptibility to hydrolysis is a primary cause of variable conjugation yield and is influenced by pH and temperature. A study on the hydrolysis of PEG-NHS esters found a hydrolysis half-life of over 120 minutes at pH 7.4, which dropped to below 9 minutes at pH 9.0 [1]. Other research confirms that the half-life of a MAL-dPEG®-NHS ester is 4-5 hours at pH 7.0 and 0°C, but only 1 hour at pH 8.0 and 25°C . This class-level data underscores that for any Mal-PEGn-NHS ester, including Mal-PEG10-NHS, the reaction conditions must be tightly controlled to maximize amine coupling before the NHS ester hydrolyzes and is inactivated [2].

Bioconjugation Crosslinker Chemistry Reaction Kinetics

Quantified Solubility and LogP: Defined Physicochemical Advantages

Mal-PEG10-NHS ester demonstrates high solubility in DMSO, reaching 100 mg/mL (141.50 mM), which is essential for preparing concentrated stock solutions for bioconjugation reactions . This high solubility, combined with a low predicted LogP of -1.80, confirms its hydrophilic nature . This contrasts with traditional, more hydrophobic linkers like SMCC (LogP ~1.5), and even with shorter-chain PEG analogs which have a reduced capacity to mask hydrophobic drug payloads [1]. The low LogP and high water compatibility reduce the risk of conjugate precipitation and aggregation, a critical factor for successful ADC development [2].

Physicochemical Properties Solubility Drug-Linker Design

Optimal Applications for Mal-PEG10-NHS Ester Based on Quantitative Evidence


High DAR ADC Development Requiring a Wide Therapeutic Index

For ADCs with a high drug-to-antibody ratio (e.g., DAR 8) that are prone to rapid clearance and toxicity, the incorporation of Mal-PEG10-NHS ester as a linker component is essential. As demonstrated by the 5.1-fold reduction in plasma clearance compared to non-PEGylated linkers [1], the PEG10 spacer provides the necessary hydrophilicity to 'mask' the hydrophobic payload, slowing systemic clearance and improving tolerability. This results in a wider therapeutic index, a key goal in clinical ADC development [2].

Construction of PROTACs with Challenging Ternary Complex Geometries

In PROTAC design, linker length and composition are critical for productive ternary complex formation between the target protein, the PROTAC molecule, and the E3 ligase [3]. The specific PEG10 chain offers an extended, flexible spacer of approximately 35-45 Å (extrapolated from known lengths of PEG4, PEG8, and PEG12 [4]), which is often required to bridge distant binding interfaces and avoid steric clashes. This makes Mal-PEG10-NHS ester a preferred tool for degrading 'undruggable' targets where shorter linkers fail to induce proximity.

Manufacturing Stable High-Concentration Protein Formulations

When developing high-concentration liquid formulations of ADC or other protein conjugates, preventing aggregation is paramount. The data showing that PEG8 and PEG12 linkers significantly reduce aggregate formation compared to shorter PEG chains [5] implies that a PEG10 linker will confer similar stability benefits. Using Mal-PEG10-NHS ester helps ensure a stable, monomeric product, reducing the risk of batch failure due to aggregation during manufacturing and long-term storage.

Bioconjugation Workflows Requiring High Solubility and Robustness

With a demonstrated DMSO solubility of 100 mg/mL (141.50 mM) and a LogP of -1.80 , Mal-PEG10-NHS ester is ideally suited for demanding bioconjugation protocols. Its high solubility allows for precise stoichiometric control using small volumes of organic co-solvent, minimizing the risk of protein denaturation. The defined physicochemical profile ensures reproducible reaction kinetics and simplifies downstream purification, making it a robust reagent for high-throughput screening and process development [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG10-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.